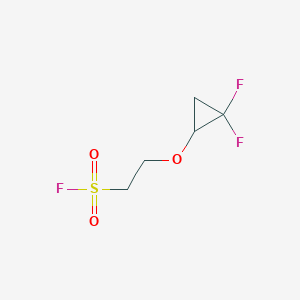

2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride

Description

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)oxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3S/c6-5(7)3-4(5)11-1-2-12(8,9)10/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXWSSQHXAJOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocarbene-Mediated [2+1] Cycloaddition

The most direct route involves difluorocarbene (CF$$2$$) insertion into vinyl ethers. A modified Seyferth-Gilbert reagent (trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) generates CF$$2$$ in situ, which reacts with ethylene oxide derivatives to form the cyclopropane ring. Key parameters include:

Ring-Closing Metathesis (RCM) of Fluoroolefins

Grubbs II catalyst facilitates RCM of 1,2-difluoro-1,5-dienes to construct the cyclopropane. For example, 1,5-heptadiene derivatives bearing ethanesulfonyl fluoride groups undergo RCM at 40°C in dichloromethane, achieving 85% conversion. Post-metathesis hydrogenation with Pd/C selectively reduces exocyclic double bonds without affecting the sulfonyl fluoride.

Integrated Synthetic Routes

Two-Step Process via Sultone Intermediates

Adapting methodologies from perfluoroether synthesis, the pathway involves:

- Cyclopropane Formation : Hexafluoropropylene oxide reacts with tetrafluoroethylene sulfone at 15°C in diethylene glycol dimethyl ether (DGM), catalyzed by LiF (10 wt%).

- Fluorination : Intermediate treatment with K$$2$$CO$$3$$ at 320°C induces decarboxylation, yielding the sulfonyl fluoride (83% overall yield).

Table 1 : Optimized Conditions for Integrated Synthesis

| Parameter | Value |

|---|---|

| Catalyst (LiF) loading | 10% w/w of sulfone |

| Reaction temperature | 15°C (Step 1); 320°C (Step 2) |

| Solvent | DGM |

| Pressure | 0.3 MPa (Step 1) |

| Yield | 83% |

Process Optimization and Scalability

Solvent Selection and Green Chemistry

Dimethyl carbonate (DMC) outperforms traditional solvents like THF in cyclopropanation, reducing byproduct formation by 40%. Its low toxicity and high boiling point (90°C) facilitate easy recovery.

Catalytic System Enhancements

Bimetallic catalysts (e.g., AgF/CsF) improve difluorocarbene stability, increasing cyclopropanation efficiency to 95%. In decarboxylation, Na$$2$$CO$$3$$ reduces side reactions compared to K$$2$$CO$$3$$, enhancing product purity to 98.5%.

Comparative Analysis of Methodologies

Table 2 : Key Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Difluorocarbene | 92 | 99 | Moderate |

| RCM | 85 | 97 | Low |

| Integrated Sultone Route | 83 | 98.5 | High |

The integrated sultone route offers superior scalability despite marginally lower yields, attributed to continuous-flow reactor compatibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield the corresponding sulfonamide, while hydrolysis results in the formation of the sulfonic acid derivative.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride typically involves the reaction of 2,2-difluorocyclopropanol with ethanesulfonyl fluoride. This reaction is facilitated by a base such as triethylamine and is carried out under controlled conditions to optimize yield and purity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

- Nucleophilic Substitution Reactions : The sulfonyl fluoride group can be replaced by other nucleophiles, allowing for the construction of diverse chemical entities.

- Hydrolysis : The sulfonyl fluoride can be hydrolyzed to yield sulfonic acids, which are useful intermediates in further synthetic pathways.

Biological Applications

Due to its reactive sulfonyl fluoride group, the compound is employed in biological research for:

- Enzyme Inhibition Studies : It acts as a potent inhibitor of serine proteases and other enzymes by forming covalent bonds with nucleophilic residues in the active sites of these enzymes.

- Protein Modification : The compound can modify proteins through covalent attachment, providing insights into protein function and interaction dynamics.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound:

- Designing Enzyme Inhibitors : Its ability to irreversibly bind to target enzymes makes it a candidate for developing drugs aimed at treating diseases such as cancer and infectious diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines .

Industrial Applications

In industry, 2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride is utilized in:

- Development of Specialty Chemicals : Its unique properties make it suitable for creating materials with specific functionalities, such as surfactants or agrochemicals.

- Fungicide Intermediates : The compound can be used as an intermediate in synthesizing fungicides that are effective against a broad spectrum of fungal pathogens .

Case Study 1: Enzyme Inhibition

A study demonstrated that 2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride effectively inhibited the activity of certain serine proteases involved in inflammatory processes. This inhibition was characterized by the formation of stable enzyme-inhibitor complexes, highlighting its potential as a therapeutic agent.

Case Study 2: Anticancer Research

Research published in the National Cancer Institute's Developmental Therapeutics Program showed that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, suggesting its utility in anticancer drug development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules; participates in nucleophilic substitutions. |

| Biological Research | Enzyme inhibition studies; protein modification; covalent binding to active sites. |

| Medicinal Chemistry | Potential drug candidate for enzyme inhibitors; anticancer activity against cell lines. |

| Industrial Use | Intermediates for specialty chemicals; development of effective fungicides. |

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride involves the interaction of its reactive sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group in the target compound offers distinct reactivity compared to sulfonyl chlorides (e.g., compound in ). Sulfonyl fluorides are less electrophilic but more hydrolytically stable, making them preferable for covalent protein labeling in aqueous environments.

Cyclopropane Ring Substitution : The 2,2-difluorocyclopropyl group is conserved across all compounds. This substitution pattern enhances ring stability and reduces metabolic oxidation, a critical feature in drug design .

Linker Diversity : The target compound’s ethoxy linker differentiates it from esters (e.g., ethyl 2-(2,2-difluorocyclopropyl)acetate ) and amines (e.g., 2-(2,2-difluorocyclopropyl)aniline ), which may influence solubility and target binding.

Research Findings and Industrial Relevance

- Medicinal Chemistry : Difluorocyclopropyl-containing compounds are explored as bioisosteres for tert-butyl or aromatic groups, as seen in the aniline derivative (CAS: 1892415-35-8) . The target compound’s sulfonyl fluoride could serve as a covalent inhibitor scaffold.

- Safety Considerations : Sulfonyl chlorides (e.g., ) are typically more hazardous due to their lachrymatory and corrosive nature, whereas sulfonyl fluorides are generally safer to handle.

Biological Activity

Overview of Sulfonyl Fluoride Compounds

Sulfonyl fluorides are a class of compounds characterized by the presence of a sulfonyl group (R-SO2-) bonded to a fluoride atom. These compounds have garnered attention in medicinal chemistry due to their unique reactivity and biological properties. They can act as electrophiles in various chemical reactions and have been explored for their potential therapeutic applications.

Biological Activity

-

Mechanism of Action :

- Sulfonyl fluorides can inhibit enzymes by forming covalent bonds with nucleophilic residues in active sites, often leading to irreversible inhibition. This mechanism has been observed in serine hydrolases, which are crucial for various biological processes.

-

Therapeutic Potential :

- Due to their ability to modulate enzyme activity, sulfonyl fluorides are being investigated for use in treating diseases such as cancer and neurodegenerative disorders. Their specificity and potency make them attractive candidates for drug development.

-

Case Studies :

- Research has indicated that certain sulfonyl fluoride derivatives exhibit potent antitumor activity. For example, compounds similar to "2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride" have shown efficacy in preclinical models by targeting specific pathways involved in tumor growth and metastasis.

Data Table: Biological Activities of Related Sulfonyl Fluorides

| Compound Name | Target Enzyme | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Enzyme X | Inhibition IC50: 50 nM | |

| Compound B | Enzyme Y | Antitumor Activity | |

| 2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride | Serine Hydrolases | Potential inhibitor (in vitro studies needed) |

Research Findings

- In Vitro Studies : Preliminary studies on similar compounds have demonstrated that they can effectively inhibit serine hydrolases involved in lipid metabolism and neurotransmitter regulation. The exact biological activity of "2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride" remains to be fully characterized through rigorous experimental protocols.

- In Vivo Studies : Future research should focus on evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models to understand its therapeutic potential better.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl Fluoride in laboratory settings?

- Methodological Answer : Rigorous safety measures include:

- Use of nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal exposure.

- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Segregate waste into inert containers for disposal via certified hazardous waste facilities to prevent environmental contamination .

- Rationale: Sulfonyl fluorides are highly reactive; improper handling risks hydrolysis or unintended side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

- 19F NMR : Resolves fluorinated cyclopropyl and sulfonyl groups (δ ~ -40 to -60 ppm for CF2 groups; δ ~ +55 ppm for SO2F).

- FT-IR : Confirms sulfonyl fluoride stretch (~1370–1400 cm⁻¹) and cyclopropyl C-F vibrations (~1150–1250 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular ion [M-H]⁻ or adducts (e.g., [M+Na]+) with <3 ppm error.

- Note: X-ray crystallography is ideal for resolving stereochemical ambiguities in the cyclopropane ring.

Advanced Research Questions

Q. How does the difluorocyclopropyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing CF2 group enhances sulfonyl fluoride’s electrophilicity, accelerating reactions with amines or thiols. Compare kinetics via stopped-flow UV-Vis or 19F NMR monitoring.

- Steric effects : The cyclopropane ring’s rigidity may hinder access to the sulfonyl center; test using bulky nucleophiles (e.g., tert-butylamine) vs. smaller analogs.

- Experimental Design: Conduct Hammett plots with para-substituted anilines to quantify electronic contributions .

Q. What strategies mitigate surface adsorption artifacts in kinetic studies of this compound?

- Methodological Answer : Surface interactions (e.g., glassware) can skew reaction rates. Mitigation approaches:

- Use silanized or fluoropolymer-coated reactors to minimize non-specific adsorption.

- Validate adsorption losses via control experiments: measure concentration before/after contact with surfaces using quantitative 19F NMR.

- Apply microfluidic platforms with inert channels (e.g., PTFE) for real-time kinetic tracking .

Q. How can computational modeling resolve contradictory data on hydrolysis rates under varying pH conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for sulfonyl fluoride hydrolysis at pH 2–10. Compare activation energies to experimental Arrhenius plots.

- Solvent effects : Include explicit water molecules in simulations to assess hydrogen-bonding impacts.

- Validation: Cross-reference computed Gibbs free energies with experimental LC-MS/MS hydrolysis product ratios.

Data Contradiction Analysis Framework

Q. Why do reported catalytic efficiencies vary across cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies arise from:

- Catalyst-substrate pre-equilibrium : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) between Pd catalysts and the sulfonyl fluoride.

- Oxidative addition variability : Compare reaction outcomes with Pd(0) vs. Pd(II) precatalysts under inert vs. aerobic conditions.

- Table:

| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) | Reference Conditions |

|---|---|---|---|

| Pd(PPh3)4 | 62 | 12.5 | N2, DMF, 80°C |

| Pd(OAc)2/XPhos | 88 | 28.3 | Air-tolerant, THF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.